

Minalrestat: An In-depth Technical Guide for the Scientific Community

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Compound of Interest

Compound Name: Minalrestat

Cat. No.: B1677142

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Abstract

Minalrestat (also known as ARI-509 or WAY-ARI 509) is a potent, orally active inhibitor of the enzyme aldose reductase.[1] As a member of the cyclic imide class of aldose reductase inhibitors (ARIs), it has been investigated for its potential to mitigate the chronic complications of diabetes mellitus.[2][3] This technical guide provides a comprehensive overview of **Minalrestat**, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. While specific quantitative data on **Minalrestat**'s inhibitory potency (IC₅₀, K_i), pharmacokinetics, and clinical trial outcomes are not widely available in the public domain, this guide synthesizes the existing preclinical data and provides a framework for the scientific assessment of this and similar compounds.

Introduction: The Role of Aldose Reductase in Diabetic Complications

Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic and signaling pathway disturbances, contributing to long-term complications such as neuropathy, nephropathy, retinopathy, and cataracts. One of the key pathways implicated in the pathogenesis of these complications is the polyol pathway. Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase. However, in a

hyperglycemic state, this enzyme becomes saturated, leading to an increased flux of glucose through the polyol pathway.

The first and rate-limiting enzyme in this pathway is aldose reductase (AR), which reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol, to which cell membranes are relatively impermeable, creates osmotic stress, leading to cellular damage. Furthermore, the increased consumption of NADPH by aldose reductase can deplete cellular stores of this crucial cofactor, impairing the regeneration of reduced glutathione (GSH), a key antioxidant. This depletion of GSH, coupled with the increased production of reactive oxygen species (ROS) from the subsequent metabolism of fructose, leads to a state of oxidative stress, further contributing to cellular injury.

Aldose reductase inhibitors (ARIs) are a class of drugs designed to block this critical first step of the polyol pathway, thereby preventing the accumulation of sorbitol and the downstream pathological consequences. **Minalrestat** is one such inhibitor that has been a subject of preclinical research.

Minalrestat: A Profile

Chemical Properties

Minalrestat is a synthetic, small-molecule inhibitor belonging to the spirohydantoin class of ARIs.

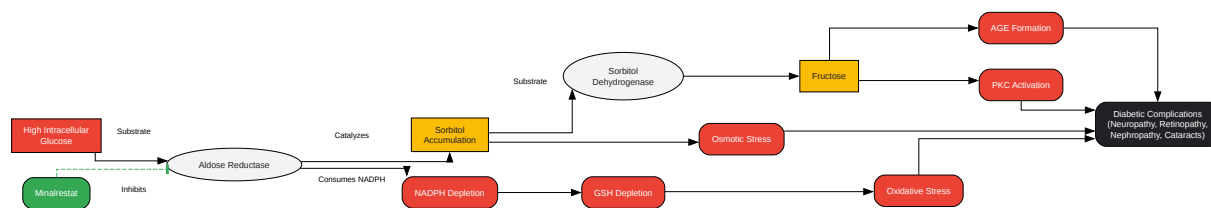
Property	Value
Chemical Name	2-((4-Bromo-2-fluorophenyl)methyl)-6-fluoro-1',2',3,5'-tetrahydro-1,3'-dioxospiro[isoquinoline-4,3'-pyrrolidine]-2',5'-dione
Synonyms	ARI-509, WAY-ARI 509
Molecular Formula	C ₁₉ H ₁₁ BrF ₂ N ₂ O ₄
Molecular Weight	449.21 g/mol

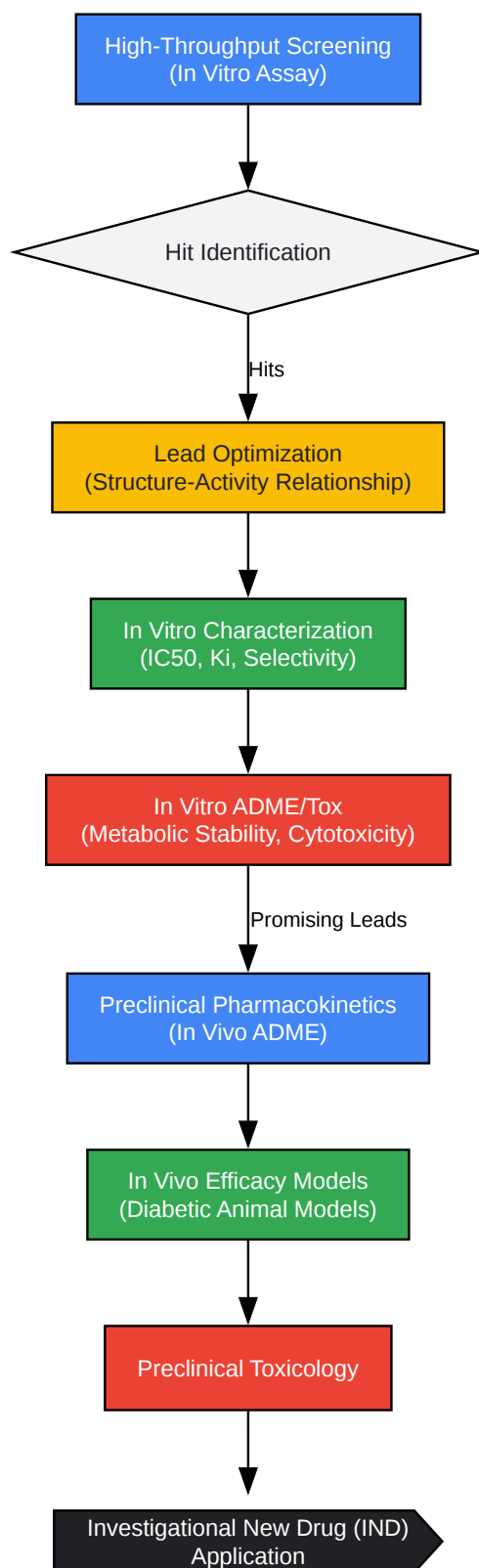
Mechanism of Action

Minalrestat functions as a direct inhibitor of aldose reductase. By binding to the active site of the enzyme, it prevents the reduction of glucose to sorbitol. Crystallographic studies of human aldose reductase in complex with **Minalrestat** have provided insights into its binding mechanism. The succinimide moiety of **Minalrestat** interacts with the conserved anion-binding site of the enzyme, forming hydrogen bonds with key residues such as Tyr48, His110, and Trp111. The hydrophobic isoquinoline ring of **Minalrestat** occupies an adjacent pocket lined by Trp20, Phe122, and Trp219, while the bromo-fluorobenzyl group extends into a "specificity" pocket, interacting with residues like Trp111, Leu300, and Thr113. This specific binding mode is responsible for its inhibitory activity against aldose reductase.

Signaling Pathways

The primary signaling pathway relevant to **Minalrestat**'s action is the polyol pathway and its downstream consequences.





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